molecular formula C11H15BrO7 B1143581 [(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate CAS No. 14227-90-8

[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate

Cat. No. B1143581
CAS RN: 14227-90-8
M. Wt: 339.1366
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as bromoxan acetate and is a derivative of oxan-3-yl acetate.

Mechanism of Action

The mechanism of action of [(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate is not well understood. However, it is believed that the compound exerts its effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been studied for its potential anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate has several advantages for lab experiments. It is readily available and can be synthesized using simple reaction conditions. The compound is also stable and can be stored for extended periods without significant degradation. However, the limitations of the compound include its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate has several potential future directions for scientific research. The compound can be further studied for its potential applications in drug discovery and development. It can also be studied for its potential use as a diagnostic tool for cancer. Additionally, the compound can be further optimized for its solubility and stability, which can improve its use in various lab experiments.
Conclusion:
[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate is a chemical compound that has significant potential in various scientific research fields. The compound has been studied for its potential anti-cancer, anti-inflammatory, and anti-oxidant properties. It can be synthesized using simple reaction conditions and has several advantages for lab experiments. Further research can be conducted to explore the potential applications of the compound in drug discovery and development, as well as its use as a diagnostic tool for cancer.

Synthesis Methods

The synthesis of [(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate involves the reaction of oxan-3-yl acetate with bromine in the presence of acetic anhydride. The reaction takes place at room temperature and results in the formation of the desired compound. The yield of the product can be improved by optimizing the reaction conditions.

Scientific Research Applications

[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate has various scientific research applications. It has been used as a reagent in organic synthesis to prepare various other compounds. The compound has also been studied for its potential applications in drug discovery and development. It has shown promising results in inhibiting the growth of cancer cells and has been studied for its anti-cancer properties.

properties

IUPAC Name

[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9-,10+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNRQUICFRHQDY-MMWGEVLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CO[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.